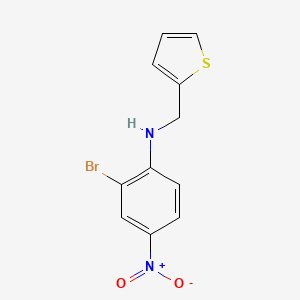

![molecular formula C21H21ClN2O2S B2742447 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 330201-58-6](/img/structure/B2742447.png)

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been studied in the context of combating antimicrobial and anticancer drug resistance . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesized derivatives of Oprea1_313691 have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The turbidimetric method revealed that compounds d1, d2, and d3 exhibit promising antimicrobial effects . These findings suggest potential applications in combating microbial infections.

Anticancer Properties

Oprea1_313691 derivatives were also screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Notably, compounds d6 and d7 demonstrated significant activity against breast cancer cells . These results highlight the compound’s potential as a candidate for breast cancer therapy.

Drug Designing

Molecular docking studies further elucidated the binding mode of active Oprea1_313691 compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .

Disrupting Illicit Markets

While not directly related to Oprea1_313691, it’s worth noting that operational research and data science play a crucial role in disrupting illicit markets. These markets, fueled by criminal activities, pose global threats to peace, development, and the environment. Innovative approaches are needed to combat organized crime, and interdisciplinary efforts can help address this complex challenge .

Fast Proton-Induced Fission of 238U

In a different context, fast proton-induced fission of uranium-238 (238U) has been investigated. Although not directly tied to Oprea1_313691, this research sheds light on fission variables, cross-sections, mass distributions, and prompt neutron emission. Talys and custom-written programs were used to describe the fission process, providing valuable insights .

Operational Research in Engineering Sciences

ORESTA, a journal covering operational research, publishes papers on optimization methods, decision-making, mathematical programming, and more. While not specific to Oprea1_313691, this field contributes to scientific advancements and practical applications .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

Related compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species

Biochemical Pathways

Related compounds have been shown to affect various pathways related to microbial growth and proliferation

Pharmacokinetics

Related compounds have been studied for their physicochemical properties and spectroanalytical data

Result of Action

Related compounds have been studied for their in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7)

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds

Propriétés

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c1-21(2,3)15-6-4-14(5-7-15)18-13-27-20(23-18)24-19(25)12-26-17-10-8-16(22)9-11-17/h4-11,13H,12H2,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXVVAODOZETGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)

![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2742374.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)

![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)